molecular formula C13H19NO4Si B076122 1-(p-methylphenoxy)-silatrane CAS No. 13644-08-1

1-(p-methylphenoxy)-silatrane

Cat. No.: B076122
CAS No.: 13644-08-1
M. Wt: 281.38 g/mol
InChI Key: JSMJJRXGICSIMK-UHFFFAOYSA-N
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Description

1-(p-methylphenoxy)-silatrane is a specialized organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure. Silatranes have been studied for their diverse applications in various fields, including organic synthesis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-methylphenoxy)-silatrane typically involves the reaction of silatrane HSi(OCH2CH2)3N with p-tolyloxy derivatives under specific conditions. The reaction is carried out in the presence of mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br), which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(p-methylphenoxy)-silatrane undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the p-tolyloxy group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The silicon center in the compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states of silicon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as halides, thiolates, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the silicon center.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted silatranes, while oxidation and reduction reactions can produce different silicon-containing compounds.

Scientific Research Applications

1-(p-methylphenoxy)-silatrane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(p-methylphenoxy)-silatrane involves its interaction with various molecular targets. The silicon center can form bonds with different atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(p-methylphenoxy)-silatrane lies in its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the p-tolyloxy group can impart different electronic and steric properties compared to other similar compounds, making it suitable for specific reactions and applications.

Properties

CAS No.

13644-08-1

Molecular Formula

C13H19NO4Si

Molecular Weight

281.38 g/mol

IUPAC Name

1-(4-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C13H19NO4Si/c1-12-2-4-13(5-3-12)18-19-15-9-6-14(7-10-16-19)8-11-17-19/h2-5H,6-11H2,1H3

InChI Key

JSMJJRXGICSIMK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3

Canonical SMILES

CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3

Key on ui other cas no.

13644-08-1

Synonyms

1-(4-Methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Origin of Product

United States

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